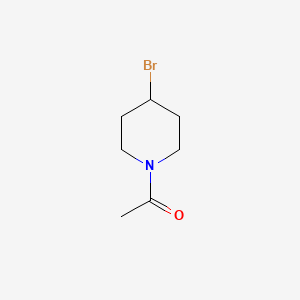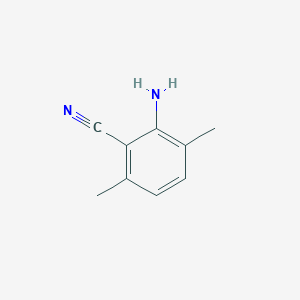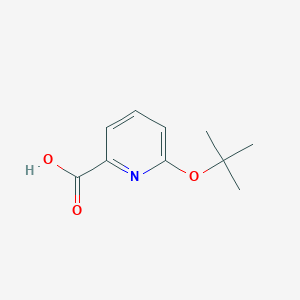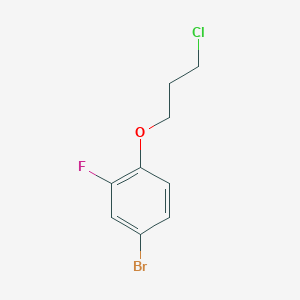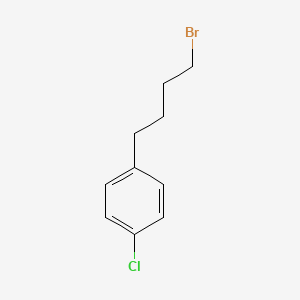
8-Bromoquinolin-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromoquinolin-6-ol is a brominated hydroxyquinoline compound that has been studied for various applications, including its use as a photolabile protecting group for carboxylic acids . The presence of the bromine atom and the hydroxyl group on the quinoline ring structure allows for specific chemical reactions and imparts unique physical and chemical properties to the molecule.
Synthesis Analysis
The synthesis of brominated quinolines can be achieved through different synthetic routes. For instance, 6-bromoquinoline derivatives have been synthesized using the Skraup reaction, starting from 4-bromoaniline, glycerol, and nitrobenzene, with the highest yield reported at 54% under specific conditions . Another study reported the synthesis of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, which crystallizes in the triclinic system, indicating the versatility of brominated quinolines in forming various derivatives . Additionally, the Friedländer approach has been utilized to incorporate 6-bromoquinoline into novel chelating ligands, demonstrating the potential for creating complex molecules with brominated quinolines as building blocks .
Molecular Structure Analysis
The molecular structure of brominated quinolines has been characterized using various techniques. X-ray diffraction studies have been conducted on 8-hydroxyquinolinium bromide and its monohydrate, revealing the presence of hydrogen bonds and the conformational preferences of the hydroxyl group . Similarly, the crystal structure of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one has been determined, showing a triclinic system with specific unit cell parameters and stabilization by hydrogen bonds and π-stacking interactions .
Chemical Reactions Analysis
Brominated quinolines participate in a range of chemical reactions. For example, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione reacts with nucleophilic reagents such as water, alcohols, ammonia, and amines to yield various substituted quinazoline diones . The regiochemistry of nucleophilic substitution reactions of brominated quinolines has also been studied, revealing unusual regioselectivity in the amination of 6- and 7-bromo-2-methylquinoline-5,8-diones .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated quinolines are influenced by their molecular structure. The photolabile protecting group based on 8-bromo-7-hydroxyquinoline (BHQ) has been shown to possess greater single-photon quantum efficiency than other caging groups and is sensitive to multiphoton-induced photolysis, making it useful for biological applications . The crystal packing and intermolecular interactions of these compounds, as analyzed through Hirshfeld surfaces and fingerprint plots, contribute to their stability and potential for forming solid-state materials .
科学的研究の応用
Antimicrobial and Antifungal Properties
Research has uncovered that derivatives of 8-Bromoquinolin-6-ol, such as 5-amino-7-bromoquinolin-8-ol sulfonate derivatives, exhibit potent antimicrobial and antifungal activities. These compounds have been synthesized through multi-step processes and have shown significant activity against various pathogens, outperforming standard drugs in some cases. This suggests that 8-Bromoquinolin-6-ol derivatives could be valuable in developing new antimicrobial and antifungal agents, contributing to the fight against resistant strains of bacteria and fungi (Krishna, 2018).
Antibacterial Activities Against Drug-Resistant Strains
Further studies have demonstrated the synthesis of new 6-Bromoquinolin-4-ol derivatives, which were evaluated for their antibacterial potential against drug-resistant strains such as ESBL producing Escherichia coli (ESBL E. coli) and methicillin-resistant Staphylococcus aureus (MRSA). These compounds showed varying degrees of antibacterial activity, suggesting their potential use in developing treatments against these challenging pathogens (Arshad et al., 2022).
Structural Analysis and Chemical Synthesis
A structural analysis of 8-Bromoquinolin-6-ol has confirmed the bromination at the 7-position of an 8-hydroxyquinoline derivative. This foundational knowledge aids in understanding the compound's chemistry and potential modifications for various applications. Moreover, efficient and selective synthesis methods for quinoline derivatives, including 8-Bromoquinolin-6-ol, have been developed. These methods facilitate the creation of a wide range of compounds for further biological evaluation and potential therapeutic use (Collis et al., 2003); (Şahin et al., 2008).
Corrosion Inhibition
8-Bromoquinolin-6-ol and its derivatives have also been studied for their application as corrosion inhibitors. They have shown efficacy in protecting mild steel against corrosion in acidic environments, a property that can be highly valuable in industrial processes and materials science. This dual functionality, offering both biological activity and materials protection, underscores the compound's versatility and potential for broad applications (Rbaa et al., 2018).
Safety And Hazards
8-Bromoquinolin-6-ol is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and skin thoroughly after handling .
将来の方向性
While specific future directions for 8-Bromoquinolin-6-ol are not mentioned in the search results, it’s worth noting that compounds containing the 8-HQ moiety have significant therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds could act as leads for the development of drugs against numerous diseases including cancer .
特性
IUPAC Name |
8-bromoquinolin-6-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-5-7(12)4-6-2-1-3-11-9(6)8/h1-5,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPGTDGDSRRYHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromoquinolin-6-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

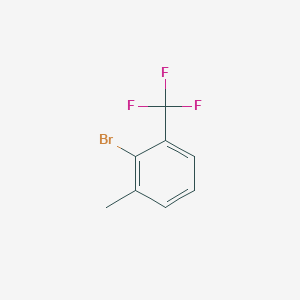
![1-methyl-4-[4-(trifluoromethyl)-1H-imidazol-2-yl]-1H-pyrazole](/img/structure/B1291850.png)
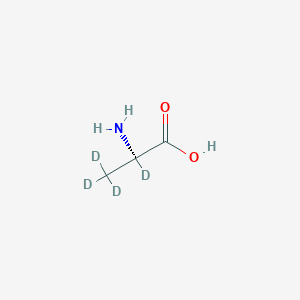

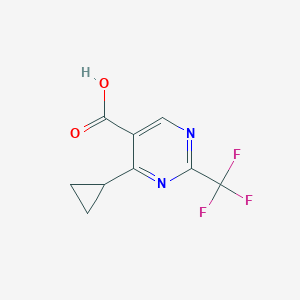
![Tert-butyl 1H-benzo[D]imidazol-5-ylcarbamate](/img/structure/B1291862.png)
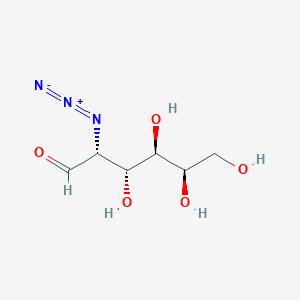
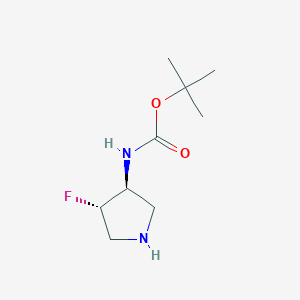
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B1291870.png)
